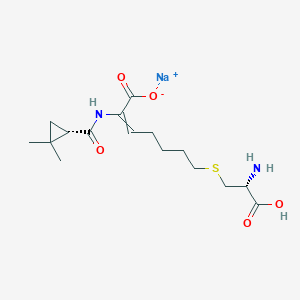![molecular formula C23H27NO4 B12517748 (2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)
(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is a chiral amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the ethyl side chain: The ethyl group is introduced via alkylation. This can be done by reacting the protected amino acid with an appropriate alkyl halide under basic conditions.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the free carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of a base like N-methylmorpholine (NMM).
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the specific reaction requirements.
Major Products Formed
Deprotection: The major product is the free amino acid.
Coupling: The major products are peptides or peptide fragments.
Wissenschaftliche Forschungsanwendungen
(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The compound’s molecular targets and pathways are related to its incorporation into peptides and proteins, which then exert their biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid: Similar structure but lacks the ethyl group.
(2R)-4-methyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is unique due to the presence of the ethyl group, which can influence the compound’s steric and electronic properties. This can affect its reactivity and the properties of the peptides it forms.
Eigenschaften
Molekularformel |
C23H27NO4 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(2R)-4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m1/s1 |
InChI-Schlüssel |
XJEVIPVJYGAMKH-OAQYLSRUSA-N |
Isomerische SMILES |
CCC(CC)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)

![1,7-Diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517674.png)
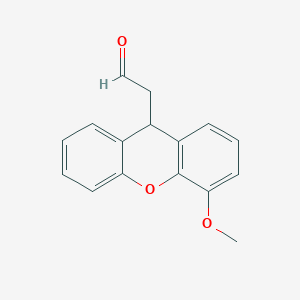
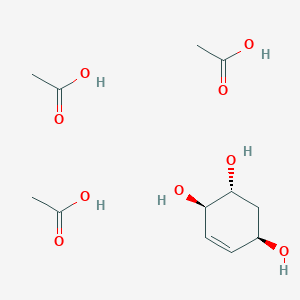
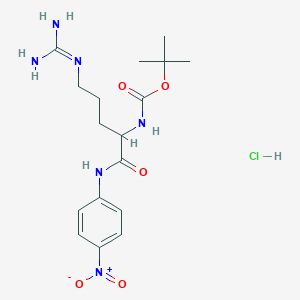



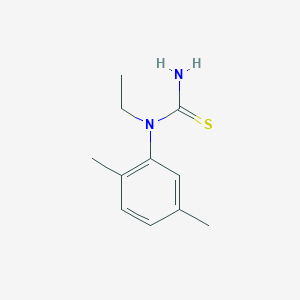
![Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]-](/img/structure/B12517720.png)
![Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)

